molecular formula C10H15Cl2FN2O B1532480 (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine dihydrochloride CAS No. 1260845-81-5

(R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine dihydrochloride

Cat. No.: B1532480
CAS No.: 1260845-81-5
M. Wt: 269.14 g/mol
InChI Key: MQHRAALDOGEVBC-KLQYNRQASA-N
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Description

This compound is likely a pyridine derivative, which means it contains a pyridine ring - a six-membered ring with five carbon atoms and one nitrogen atom. The “R” in its name indicates that it’s a chiral molecule, meaning it has a specific three-dimensional arrangement of its atoms. The “5-fluoro-2-methoxy” part suggests that a fluorine atom is attached to the 5th carbon of the pyridine ring and a methoxy group (-OCH3) is attached to the 2nd carbon. The “3-(pyrrolidin-2-yl)” part indicates that a pyrrolidine ring (a five-membered ring with four carbon atoms and one nitrogen atom) is attached to the 3rd carbon of the pyridine ring .


Molecular Structure Analysis

The molecular structure of this compound, as inferred from its name, would have a certain three-dimensional shape due to the presence of the chiral center. The exact geometry would depend on the spatial arrangement of the different groups around this chiral center .


Chemical Reactions Analysis

As a pyridine derivative, this compound might participate in various chemical reactions. For example, the pyridine ring could potentially act as a base, accepting a proton. The fluorine atom might make the compound somewhat reactive, as carbon-fluorine bonds can be broken under certain conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the presence of the polar fluorine and methoxy groups. Its melting and boiling points would depend on the size and shape of the molecule, as well as the types of intermolecular forces it can form .

Scientific Research Applications

Pharmacokinetic Studies

Pharmacokinetic studies investigate the disposition of compounds in humans, often requiring a combination of in vitro and in vivo methodologies. For instance, a study described the pharmacokinetic predictions and experimental investigations for novel compounds, emphasizing the importance of accurate prediction models and the integration of physicochemical properties and in vitro human intrinsic clearance in understanding compound behavior in humans (Harrison et al., 2012).

Formulation Development

Developing a suitable formulation for early toxicology and clinical studies is crucial for poorly water-soluble compounds. Research focusing on increasing in vivo exposure through precipitation-resistant solution formulations highlights the significance of solubilization and formulation stability for effective drug delivery and therapeutic efficacy (Burton et al., 2012).

Molecular Docking and QSAR Studies

Molecular docking and quantitative structure–activity relationship (QSAR) studies are vital for designing and optimizing kinase inhibitors. Such research provides insights into the molecular features contributing to high inhibitory activity and the development of predictive models for biological activities, essential for drug discovery and development (Caballero et al., 2011).

Synthesis and Receptor Binding Studies

The synthesis and evaluation of compounds for their binding affinity to specific receptors are fundamental aspects of pharmacology. For example, the study of pyridine-modified analogues for their affinity for nicotinic acetylcholine receptors provides a basis for developing pharmacological probes and potential medications (Koren et al., 1998).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. For example, if it’s highly reactive or toxic, it could pose a risk. Proper safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound would depend on its current applications. If it’s a pharmaceutical drug, future studies might focus on improving its efficacy or reducing its side effects. If it’s a chemical intermediate, research might aim to optimize its synthesis .

Properties

IUPAC Name

5-fluoro-2-methoxy-3-[(2R)-pyrrolidin-2-yl]pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O.2ClH/c1-14-10-8(5-7(11)6-13-10)9-3-2-4-12-9;;/h5-6,9,12H,2-4H2,1H3;2*1H/t9-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHRAALDOGEVBC-KLQYNRQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)F)C2CCCN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=N1)F)[C@H]2CCCN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine dihydrochloride
Reactant of Route 2
(R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine dihydrochloride
Reactant of Route 3
(R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine dihydrochloride
Reactant of Route 4
(R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine dihydrochloride
Reactant of Route 5
(R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine dihydrochloride
Reactant of Route 6
(R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine dihydrochloride

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